4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine
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Overview
Description
4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The process involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro group.
Scientific Research Applications
4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The pathways involved include signal transduction and metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar pyrazole ring but differ in the fused ring structure.
4-Methoxyphenyl derivatives: Compounds with a similar methoxyphenyl group but different core structures.
Uniqueness
4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its chloro and methoxy substituents provide unique reactivity and interaction profiles compared to other similar compounds.
Properties
Molecular Formula |
C15H12ClN3O |
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Molecular Weight |
285.73 g/mol |
IUPAC Name |
4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine |
InChI |
InChI=1S/C15H12ClN3O/c1-20-14-8-11(2-3-13(14)16)15-12(9-18-19-15)10-4-6-17-7-5-10/h2-9H,1H3,(H,18,19) |
InChI Key |
OWENGBALWNULEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=NN2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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